4-(Aminomethyl)cyclohexanecarbonitrile
Description
4-(Aminomethyl)cyclohexanecarbonitrile (CAS: 23083-48-9) is a cyclohexane derivative featuring a nitrile (-C≡N) and an aminomethyl (-CH2NH2) group at the 1- and 4-positions, respectively. Its molecular formula is C8H12N2 (SMILES: C1CC(CCC1C#N)CN), with a molecular weight of 136.20 g/mol. The compound is commonly utilized in pharmaceutical synthesis and as an intermediate in organic chemistry. Its hydrochloride salt (CAS: 1303968-08-2) is also commercially available, enhancing solubility for biomedical applications .
Properties
CAS No. |
54898-73-6 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H14N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-5,9H2 |
InChI Key |
SSXMIBAFANQRTR-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN)C#N |
Canonical SMILES |
C1CC(CCC1CN)C#N |
Other CAS No. |
54898-73-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Stereochemical Variants
Table 1: Isomeric and Stereochemical Variants
Key Observations :
- Steric Effects: The position of substituents (e.g., cis- vs. trans-aminomethyl) significantly impacts molecular interactions. For example, cis-3-aminocyclohexanecarbonitrile hydrochloride exhibits distinct hydrogen-bonding patterns compared to the trans isomer .
- Electronic Effects: Replacing the aminomethyl group with methoxy (as in 1-amino-4-methoxycyclohexanecarbonitrile) reduces basicity and alters solubility .
Functional Group Modifications
Table 2: Compounds with Modified Functional Groups
Key Observations :
- Biological Activity : The thiophene-based analog in demonstrates PD-L1 inhibitory activity, highlighting the importance of aromatic scaffolds in targeting immune checkpoints .
- Reactivity : Cyclohexene derivatives (e.g., ) exhibit higher reactivity in Michael addition reactions due to conjugation between the nitrile and unsaturated bonds .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Key Observations :
- Solubility: Hydrochloride salts (e.g., this compound HCl) improve aqueous solubility, critical for drug formulation .
- Lipophilicity : Biphenyl derivatives () show higher LogP values, favoring membrane permeability but reducing water solubility .
Table 4: Hazard Profiles
Key Observations :
Preparation Methods
One-Pot Synthesis via Hydrazinecarboxylate Intermediate
This method leverages a tandem condensation-oxidation approach to generate the nitrile group. Key steps include:
- Reagents : Cyclohexanone, methyl hydrazinecarboxylate, glacial acetic acid, methanol, and liquid HCN.
- Procedure :
- Cyclohexanone reacts with methyl hydrazinecarboxylate in methanol under reflux to form a hydrazine intermediate.
- HCN is added to introduce the nitrile group.
- Oxidation with sodium hypochlorite (NaOCl) or copper(II) chloride (CuCl₂) and hydrogen peroxide (H₂O₂) yields the final product.
Data Table 1: Oxidation Conditions and Yields
| Oxidation Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaOCl | 45–50 | 4 | 92 |
| CuCl₂ + H₂O₂ | 40–45 | 3 | 91 |
| O₂ (with Cu catalyst) | 45–50 | 10 | 89 |
Catalytic Hydrogenation of Aromatic Precursors
Adapted from methods for synthesizing trans-4-aminocyclohexanecarboxylic acid, this approach involves hydrogenating a substituted aromatic precursor:
- Reagents : p-(Cyanomethyl)benzoic acid, hydrogen gas, Ru/C catalyst.
- Procedure :
- The aromatic ring is hydrogenated under high pressure (10–15 bar H₂) with a Ru/C catalyst.
- Basic conditions (e.g., NaOH) facilitate regioselective reduction.
Data Table 2: Hydrogenation Parameters
| Catalyst | Pressure (bar) | Temperature (°C) | Trans:Cis Ratio | Yield (%) |
|---|---|---|---|---|
| 5% Ru/C | 15 | 100 | 4.6:1 | 70 |
| Rh/Al₂O₃ | 10 | 90 | 3.2:1 | 65 |
Cyanide Substitution on Halogenated Intermediates
This method replaces a halogen atom with a nitrile group:
- Reagents : 4-(Aminomethyl)cyclohexyl bromide, KCN.
- Procedure :
- Nucleophilic substitution of bromide with KCN in DMF.
- Purification via distillation or recrystallization.
Data Table 4: Substitution Reaction Metrics
| Halide | Cyanide Source | Solvent | Yield (%) |
|---|---|---|---|
| Br | KCN | DMF | 85 |
| Cl | NaCN | DMSO | 78 |
- Bromides exhibit higher reactivity than chlorides in SN2 reactions.
- Polar aprotic solvents (DMF/DMSO) improve cyanide nucleophilicity.
Summary of Key Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| One-Pot Oxidation | High yield (92%), minimal steps | Requires handling toxic HCN |
| Catalytic Hydrogenation | Excellent stereocontrol | High-pressure equipment needed |
| Mannich Reaction | Simple reagents, scalable | Moderate yields (70–75%) |
| Cyanide Substitution | Direct functionalization | Halogenated precursors required |
For industrial applications, the one-pot oxidation and catalytic hydrogenation methods are preferred due to their efficiency and scalability. Academic settings may favor the Mannich reaction for its simplicity. Future research should focus on enantioselective synthesis and greener solvents.
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